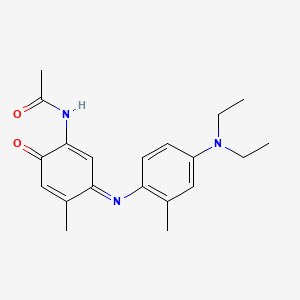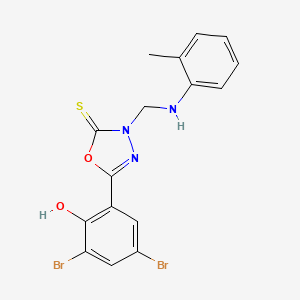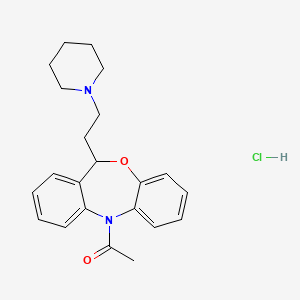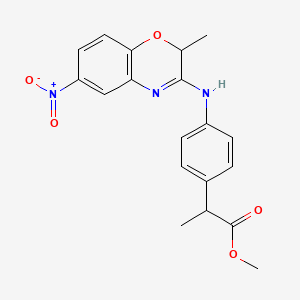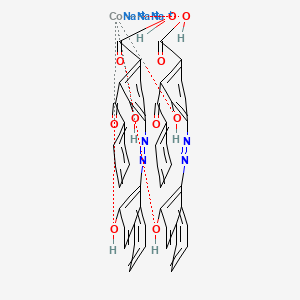
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide is a complex organic compound with a molecular formula of C16H17ClN4O3. This compound is known for its unique structure, which includes a chloro-nitrophenyl group and an azo linkage, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide typically involves multiple steps. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in additional chemical transformations.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The azo linkage and nitro group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenyl isocyanate: Shares the chloro-nitrophenyl group but differs in its functional groups and reactivity.
4-Chloro-2-nitrophenol: Similar in structure but lacks the azo linkage, leading to different chemical properties and applications.
2-Chloro-5-nitrophenol: Another related compound with similar functional groups but different positional isomerism.
Uniqueness
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide is unique due to its combination of a chloro-nitrophenyl group, azo linkage, and ethylamino substituent
Eigenschaften
CAS-Nummer |
93923-59-2 |
|---|---|
Molekularformel |
C25H30ClN5O4 |
Molekulargewicht |
500.0 g/mol |
IUPAC-Name |
[4-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethoxy]phenyl]-trimethylazanium;hydroxide |
InChI |
InChI=1S/C25H29ClN5O3.H2O/c1-5-29(16-17-34-23-13-11-22(12-14-23)31(2,3)4)20-8-6-19(7-9-20)27-28-25-15-10-21(30(32)33)18-24(25)26;/h6-15,18H,5,16-17H2,1-4H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
MBLXLAQLAKWYOG-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CCOC1=CC=C(C=C1)[N+](C)(C)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



